N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide
Description
Propriétés
IUPAC Name |
N-butyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-4-5-14-24(2)22(26)16-25-20-9-7-6-8-19(20)23-21(25)15-17-10-12-18(27-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJSANLAYSGCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antifungal properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a methoxybenzyl group and a butyl chain. Its molecular formula is , and it has a molecular weight of 300.41 g/mol. The structural configuration is critical for its biological interactions.
Antiproliferative Activity
Research has shown that benzimidazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. In particular, compounds with similar structures to N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide have demonstrated notable activity:
- IC50 Values : Compounds similar to N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide showed IC50 values ranging from 16.38 μM to 29.39 μM against MDA-MB-231 breast cancer cells, indicating effective antiproliferative properties .
Antibacterial Activity
The antibacterial potential of benzimidazole derivatives has also been evaluated:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains .
Antifungal Activity
The antifungal properties of related compounds were assessed against common fungal pathogens:
- Fungal Inhibition : Compounds displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .
The mechanisms underlying the biological activities of N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide may involve:
- Molecular Docking Studies : These studies suggest that the compound interacts effectively with specific biological targets, potentially disrupting cellular processes critical for cancer cell survival and proliferation .
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating pathways associated with cell death, reinforcing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship is pivotal in understanding how modifications to the benzimidazole core affect biological activity:
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2g | Heptyl | 16.38 | Antiproliferative |
| 2d | Butyl | 29.39 | Antiproliferative |
| 2e | Ethyl | 62.30 | Antiproliferative |
This table illustrates that increasing the alkyl chain length enhances antiproliferative activity up to a certain point, after which the efficacy declines, indicating an optimal chain length for activity.
Study on Anticancer Properties
In a recent study, derivatives of benzimidazole were synthesized and evaluated for their anticancer properties. The findings indicated that modifications at the N-position significantly influenced the cytotoxicity of the compounds against various cancer cell lines, including breast and lung cancers .
Evaluation of Antimicrobial Activity
Another study focused on the antimicrobial efficacy of similar compounds against a range of bacterial strains. Results demonstrated that specific substitutions on the benzimidazole ring enhanced antibacterial potency, particularly against resistant strains .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituents on the benzimidazole core , acetamide modifications , and biological activities (where available). Key examples include:
Substituents on the Benzimidazole Core
- Trifluoromethyl (CymitQuimica, ) : Introduces strong electron-withdrawing effects, which may alter binding affinity and metabolic stability compared to methoxy groups .
- 5,6-Dichloro-4-methoxybenzyl () : Chlorine atoms increase electronegativity and steric bulk, likely enhancing enzyme inhibition via halogen bonding .
Acetamide Modifications
- N-Butyl-N-Methyl (Target Compound) : The branched alkyl chain may reduce crystallinity and improve membrane permeability.
- Acetohydrazide () : The hydrazide group introduces hydrogen-bonding capability, favoring interactions with polar residues in enzymes like EGFR .
Data Table: Structural and Functional Comparison
Q & A
Q. How to address discrepancies in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to compare crystal structure stability with solution-phase behavior .
- X-ray Diffraction : Re-determine crystal structure under varying conditions (e.g., different solvents) to identify polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
